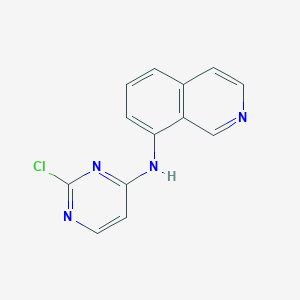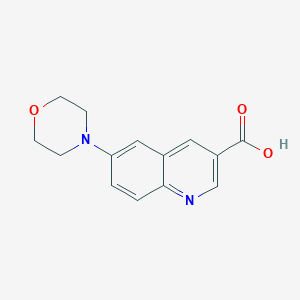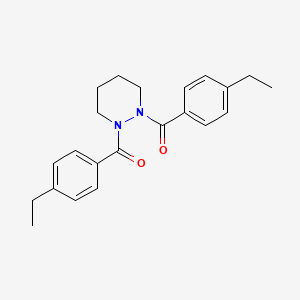
3-Amino-5-fluorobenzisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-fluorobenzisoxazole is a heterocyclic compound that belongs to the benzisoxazole family. This compound is characterized by the presence of an amino group at the third position and a fluorine atom at the fifth position on the benzisoxazole ring. Benzisoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluorobenzisoxazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-amino-4-fluorophenol with a suitable nitrile oxide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction conditions may include heating the mixture to a specific temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, such as metal catalysts or nanocatalysts, to enhance the efficiency of the reaction. Additionally, industrial processes may incorporate continuous flow reactors to ensure consistent production and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-fluorobenzisoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
3-Amino-5-fluorobenzisoxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Amino-5-fluorobenzisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methylisoxazole: Similar in structure but with a methyl group instead of a fluorine atom.
3-Amino-5-chlorobenzisoxazole: Contains a chlorine atom instead of fluorine.
3-Amino-5-bromobenzisoxazole: Contains a bromine atom instead of fluorine
Uniqueness
3-Amino-5-fluorobenzisoxazole is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H5FN2O |
|---|---|
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
5-fluoro-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2 |
Clave InChI |
OAKWWZCDVBLXIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NOC(=C2C=C1F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


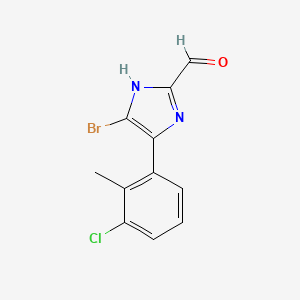
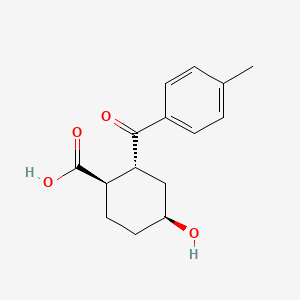
![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)
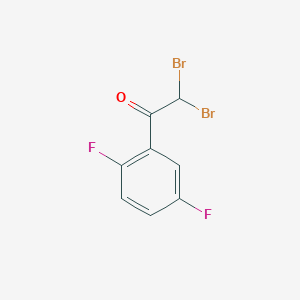
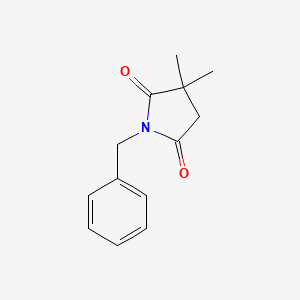
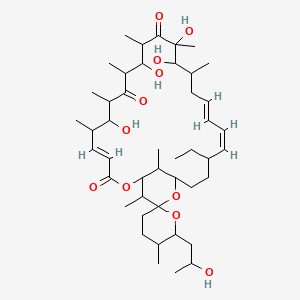



![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
